molecular formula C21H19BrN2O4S B6133100 N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Número de catálogo B6133100
Peso molecular: 475.4 g/mol
Clave InChI: XRVZGTFHXRXDIL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N~1~-(3-bromophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as BMS-986165, is a small molecule inhibitor of the TYK2 (tyrosine kinase 2) enzyme. It is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease. In

Mecanismo De Acción

BMS-986165 works by selectively inhibiting the TYK2 enzyme, which is involved in the signaling pathways that lead to inflammation and autoimmune diseases. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α, which are key drivers of autoimmune diseases.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. It has also been shown to have a favorable safety profile in animal studies. In clinical trials, BMS-986165 has been well-tolerated with no serious adverse events reported.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BMS-986165 is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can vary between individuals.

Direcciones Futuras

There are several future directions for the research and development of BMS-986165. One area of focus is the optimization of the dosing regimen to maximize efficacy while minimizing side effects. Another area of interest is the exploration of BMS-986165 in combination with other therapies for autoimmune diseases. Additionally, further studies are needed to better understand the long-term safety and efficacy of BMS-986165 in humans.
Conclusion:
BMS-986165 is a promising small molecule inhibitor of the TYK2 enzyme, with potential applications in the treatment of autoimmune diseases. Its selectivity for TYK2 and favorable safety profile make it an attractive candidate for further development. However, additional research is needed to fully understand its mechanism of action, optimize dosing regimens, and evaluate its long-term safety and efficacy in humans.

Métodos De Síntesis

The synthesis of BMS-986165 involves a multi-step process starting from commercially available starting materials. The key step involves the formation of the sulfonamide linkage between the 4-methoxyphenylsulfonamide and the N~2~-phenylglycinamide. The final product is obtained as a white solid after recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

BMS-986165 has been extensively studied in preclinical models of autoimmune diseases. It has shown promising results in reducing inflammation and improving disease symptoms in animal models of psoriasis, lupus, and inflammatory bowel disease. Clinical trials are currently underway to evaluate the safety and efficacy of BMS-986165 in humans with these diseases.

Propiedades

IUPAC Name

N-(3-bromophenyl)-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-19-10-12-20(13-11-19)29(26,27)24(18-8-3-2-4-9-18)15-21(25)23-17-7-5-6-16(22)14-17/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVZGTFHXRXDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.